2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a chlorophenoxy group, an ethyl-iodophenyl group, and a methylpropanamide backbone. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the 4-chlorophenoxy intermediate, followed by the introduction of the 2-ethyl-4-iodophenyl group through a coupling reaction. The final step would involve the formation of the amide bond under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove or alter certain functional groups, such as reducing the iodophenyl group to a phenyl group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-ethylphenyl)-2-methylpropanamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(4-bromophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide: Substitution of chlorine with bromine could lead to different chemical and biological properties.
2-(4-chlorophenoxy)-N-(2-methyl-4-iodophenyl)-2-methylpropanamide: Variation in the alkyl group may influence the compound’s solubility and interaction with biological targets.
Uniqueness
The presence of both chlorine and iodine atoms in 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique applications and properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClINO2/c1-4-12-11-14(20)7-10-16(12)21-17(22)18(2,3)23-15-8-5-13(19)6-9-15/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBQQZATICKWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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